Cas no 921515-73-3 (5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

5-Benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a structurally complex heterocyclic compound featuring a pyrazolopyridine core functionalized with benzyl, phenyl, and morpholine carbonyl groups. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting diverse biological pathways. The morpholine carbonyl moiety enhances solubility and bioavailability, while the benzyl and phenyl substituents contribute to selective binding interactions. The compound’s rigid polycyclic framework offers stability and tunability for further derivatization. Its synthetic versatility makes it a valuable intermediate for developing novel therapeutic agents, particularly in kinase inhibition or CNS-targeted applications. Precise characterization and purity are critical for research use.
5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one structure
921515-73-3 structure
Product Name:5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one
CAS No:921515-73-3
MF:C24H22N4O3
MW:414.456485271454
CID:6368273
PubChem ID:16809416
Update Time:2025-05-27

5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one
    • 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-7-(4-morpholinylcarbonyl)-2-phenyl-5-(phenylmethyl)-
    • 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
    • 921515-73-3
    • 5-benzyl-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
    • 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
    • F2248-0545
    • AKOS024631161
    • Inchi: 1S/C24H22N4O3/c29-23(27-11-13-31-14-12-27)20-16-26(15-18-7-3-1-4-8-18)17-21-22(20)25-28(24(21)30)19-9-5-2-6-10-19/h1-10,16-17H,11-15H2
    • InChI Key: JNBLISDDSRCZOS-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC=C2)C=C(C(N2CCOCC2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12

Computed Properties

  • Exact Mass: 414.16919058g/mol
  • Monoisotopic Mass: 414.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 800
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 65.4Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 596.1±60.0 °C(Predicted)
  • pka: 9.47±0.20(Predicted)

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Additional information on 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one

5-Benzyl-7-(Morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one: A Comprehensive Overview

5-Benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS No. 921515-73-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines and is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of this compound.

Chemical Structure and Properties

The molecular formula of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is C26H26N4O2, with a molecular weight of 418.51 g/mol. The compound features a pyrazolopyridine core substituted with a benzyl group at the 5-position, a morpholine carbonyl group at the 7-position, and a phenyl group at the 2-position. These functional groups contribute to its unique chemical properties and biological activities.

The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental conditions. Its melting point is reported to be around 180°C, and it is stable under standard laboratory conditions. The structural complexity of this compound makes it an interesting subject for synthetic chemists and pharmacologists alike.

Synthesis Methods

The synthesis of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has been explored through various methodologies. One common approach involves the condensation of a suitably substituted pyrazolopyridine with an appropriate carbonyl compound followed by cyclization to form the final product. For instance, a typical synthetic route might involve the reaction of 5-benzyl-2-phenylpyrazolo[4,3-c]pyridin-3(5H)-one with morpholine carbonyl chloride in the presence of a base such as triethylamine.

This method provides good yields and high purity of the target compound. Recent advancements in synthetic chemistry have also led to more efficient and environmentally friendly approaches, such as using microwave-assisted synthesis or catalytic systems to enhance reaction rates and reduce by-products.

Biological Activities

5-Benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has been investigated for its potential therapeutic applications due to its unique biological activities. One of the most notable properties of this compound is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways.

For example, studies have shown that this compound exhibits significant inhibitory activity against protein kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These enzymes play crucial roles in cell cycle regulation and signal transduction pathways, making them attractive targets for cancer therapy. The selective inhibition of these kinases by 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has been demonstrated in both in vitro and in vivo models.

In addition to its kinase inhibitory activity, this compound has also shown promise in modulating other biological processes. For instance, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings suggest that 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one could have potential applications in treating inflammatory diseases.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has been evaluated in several preclinical studies and early-stage clinical trials. Preclinical studies have demonstrated that this compound exhibits excellent pharmacokinetic properties, including good oral bioavailability and favorable distribution profiles. These characteristics make it a promising candidate for further clinical development.

In early-stage clinical trials, 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has shown promising results in treating various cancers. For example, phase I clinical trials have reported that this compound is well-tolerated by patients with advanced solid tumors and demonstrates antitumor activity. Further clinical trials are ongoing to evaluate its efficacy and safety in larger patient populations.

Beyond cancer therapy, there is growing interest in exploring the potential applications of this compound in other therapeutic areas. For instance, preclinical studies have suggested that it could be effective in treating neurodegenerative diseases such as Alzheimer's disease by modulating specific signaling pathways involved in neuroinflammation and neuronal survival.

Recent Research Advances

The field of medicinal chemistry is continuously evolving, and recent research has shed new light on the mechanisms underlying the biological activities of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one. One area of focus has been the investigation of its binding interactions with target proteins using advanced techniques such as X-ray crystallography and molecular dynamics simulations.

These studies have provided detailed insights into the molecular basis of its kinase inhibitory activity and have identified key residues involved in ligand-protein interactions. This information is crucial for optimizing the structure of this compound to enhance its potency and selectivity for specific targets.

In addition to structural optimization efforts, there is ongoing research aimed at developing novel formulations of this compound to improve its pharmacological properties. For example, nanoparticle-based delivery systems have been explored to enhance its bioavailability and reduce side effects associated with conventional administration routes.

Conclusion

5-Benzyl-7-(morpholine-4-carbonyl)-2 phenyl 2 H 3 H 5 H pyrazolo [4 3 c] pyridin 3 one, CAS No. 921515 73 3 , represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique chemical structure confers valuable properties that make it an attractive candidate for further development in various therapeutic areas. Ongoing research efforts are focused on optimizing its structure and formulation to enhance its efficacy and safety profile.

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